

JTH-601 Free Base Demonstrates Superior Uroselectivity Over Prazosin in Prostate Tissue

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Compound of Interest

Compound Name: JTH-601 free base

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A comprehensive analysis of preclinical data reveals that **JTH-601 free base**, a novel α_1 -adrenoceptor antagonist, exhibits significantly higher affinity and selectivity for prostate tissue compared to prazosin, a widely used treatment for benign prostatic hyperplasia (BPH).^{[1][2]} This uroselectivity suggests a potential for a more favorable side-effect profile, particularly concerning cardiovascular effects like orthostatic hypotension, which can be a limiting factor with prazosin treatment.^{[2][3]}

JTH-601's enhanced affinity for the prostate is attributed to its specificity for the α_{1L} -adrenoceptor subtype, which is predominantly responsible for noradrenaline-induced contractions in the human prostate.^[1] In contrast, prazosin is a non-selective α_1 -adrenoceptor antagonist. This difference in receptor subtype selectivity likely underlies the observed differences in tissue-specific effects.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of JTH-601 and prazosin in human prostate tissue. The data clearly illustrates the higher affinity of JTH-601 for the target tissue.

Compound	Parameter	Value (Human Prostate)	Reference
JTH-601	pA2/pKB	8.84	
Prazosin	pA2/pKB	8.23	

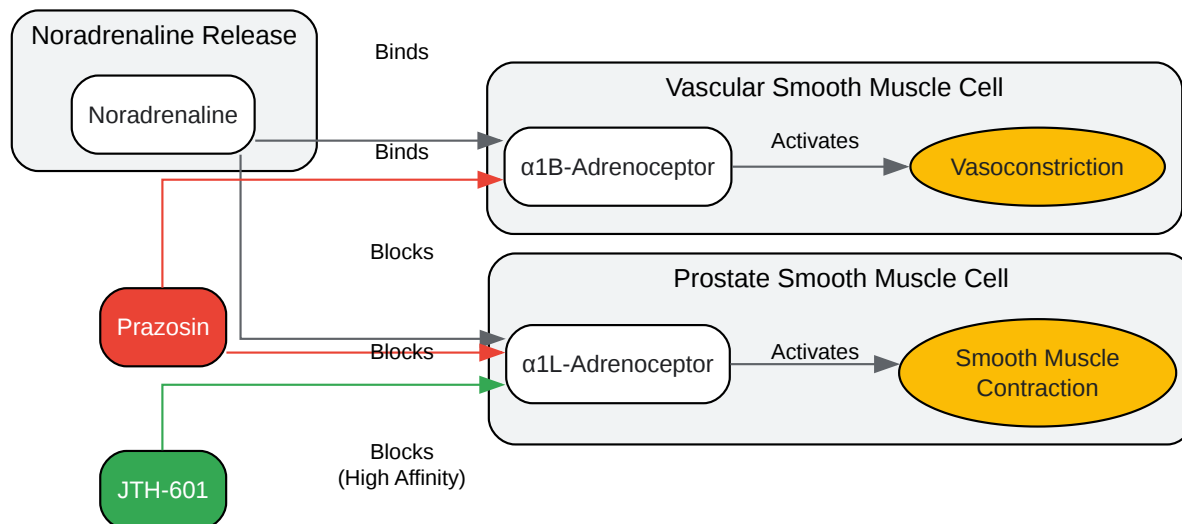
pA2/pKB values are negative logarithms of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher value indicates greater potency.

Furthermore, functional studies in canine models have demonstrated the superior prostatic selectivity of JTH-601. The ratio of its affinity for the carotid artery versus the prostate was 10.471, while the same ratio for prazosin was 0.008, indicating a profound difference in their tissue-specific actions. In anesthetized dogs, JTH-601 significantly decreased urethral pressure without affecting blood pressure or heart rate at a dose that, for tamsulosin (another α 1-antagonist), produced significant cardiovascular effects.

Mechanism of Action: A Tale of Two Antagonists

Both JTH-601 and prazosin exert their therapeutic effects in BPH by blocking α 1-adrenergic receptors in the smooth muscle of the prostate and bladder neck. This antagonism leads to muscle relaxation, which alleviates the urinary obstruction characteristic of BPH.

However, the key distinction lies in their receptor subtype selectivity. The contraction of prostatic smooth muscle is primarily mediated by the α 1L-adrenoceptor subtype. JTH-601 demonstrates a high affinity for this subtype. Prazosin, on the other hand, is a non-selective antagonist of α 1-receptors. This lack of selectivity means prazosin also blocks α 1B-adrenoceptors, which are prevalent in blood vessels, leading to vasodilation and the potential for hypotension.



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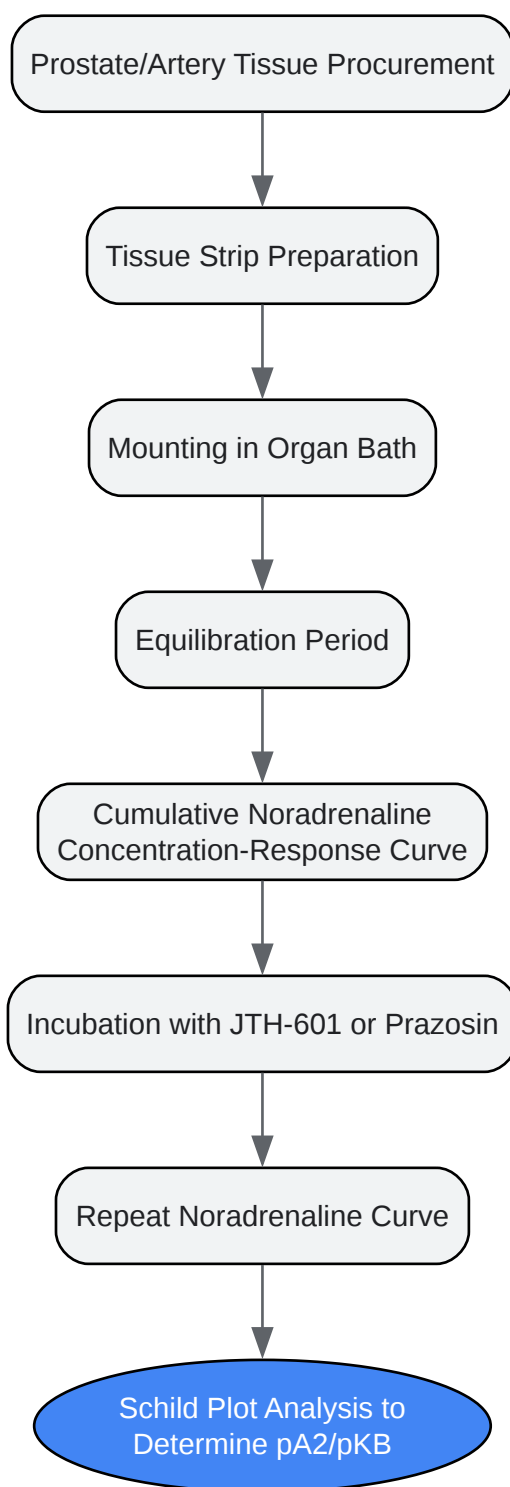
Signaling Pathway of JTH-601 and Prazosin

Experimental Protocols

The findings presented are based on established and rigorous experimental methodologies.

Functional Organ Bath Studies: Human prostate and mesenteric artery tissues were obtained from patients undergoing surgery, with informed consent. The tissues were cut into strips and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. The isometric tension of the muscle strips was recorded.

Cumulative concentration-response curves to noradrenaline were generated in the absence and presence of increasing concentrations of JTH-601 or prazosin to determine their antagonist potencies (pA₂/pK_B values).



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Functional Organ Bath Experimental Workflow

Radioligand Binding Assays: Membrane preparations from human prostate and aorta were used. Competition binding studies were performed using [3H]-prazosin as the radioligand. The

ability of JTH-601 and other antagonists to displace the binding of [3H]-prazosin was measured. The resulting data were used to calculate the pKi values, which represent the inhibitory constant of the competing ligand. Saturation binding experiments with [3H]-JTH-601 were also conducted on recombinant human α 1-adrenoceptor subtypes (α 1a, α 1b, α 1d) to determine its subtype selectivity.

In conclusion, the available experimental data strongly suggest that **JTH-601 free base** is a highly uroselective α 1-adrenoceptor antagonist with a significantly greater affinity for prostate tissue than prazosin. This characteristic may translate into a more favorable clinical profile for the treatment of BPH, with a reduced risk of cardiovascular side effects. Further clinical investigation is warranted to confirm these preclinical findings in patients.

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